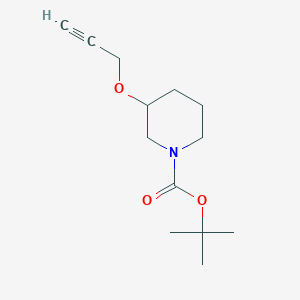

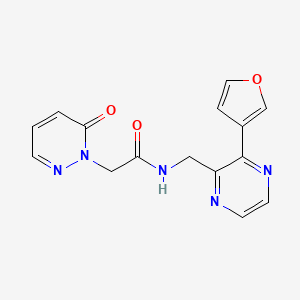

![molecular formula C18H16N6OS B2950376 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034422-70-1](/img/structure/B2950376.png)

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

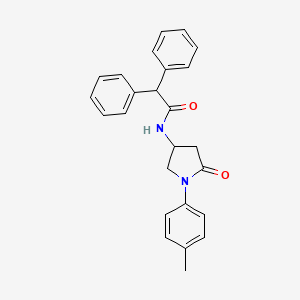

The compound is a complex organic molecule that contains several functional groups, including a triazolopyrazine ring, a pyrrolidine ring, and a benzo[b]thiophene-2-carboxamide group . These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the amide group could potentially undergo hydrolysis, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the functional groups it contains .Scientific Research Applications

Dual c-Met/VEGFR-2 Inhibitors

This compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine and has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . It has shown satisfactory activity compared with the lead compound foretinib . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Antiproliferative Activities

The compound has been tested for its antiproliferative activities against three cell lines in vitro . It has shown excellent antiproliferative activities with IC 50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM for A549, MCF-7, and Hela cancer cell lines, respectively .

Kinase Inhibitory Activities

The compound has shown excellent kinase inhibitory activities (c-Met IC 50 = 26.00 nM and VEGFR-2 IC 50 = 2.6 µM) . It has been found to inhibit the growth of A549 cells in G0/G1 phase in a dose-dependent manner .

Induction of Apoptosis

The compound has been found to induce the late apoptosis of A549 cells . Its intervention on intracellular c-Met signaling of A549 was verified by the result of Western blot .

Inhibition of c-Met and VEGFR-2 Expression

Fluorescence quantitative PCR showed that the compound inhibited the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 . Its hemolytic toxicity was found to be low .

Binding to c-Met and VEGFR-2 Protein

Molecular docking and molecular dynamics simulation indicated that the compound could bind to c-Met and VEGFR-2 protein, which was similar to that of foretinib .

Mechanism of Action

Safety and Hazards

Future Directions

Future research on this compound could involve further studies of its biological activity, the development of methods for its synthesis, and investigations of its mechanism of action . Additionally, if the compound shows promise as a drug, it could be subject to preclinical and clinical trials to evaluate its safety and efficacy.

properties

IUPAC Name |

N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6OS/c25-18(15-9-12-3-1-2-4-14(12)26-15)21-13-5-7-23(10-13)16-17-22-20-11-24(17)8-6-19-16/h1-4,6,8-9,11,13H,5,7,10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVZAEPAJJQWCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC3=CC=CC=C3S2)C4=NC=CN5C4=NN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

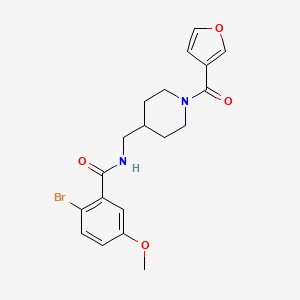

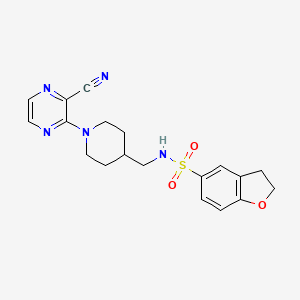

![3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile](/img/structure/B2950301.png)

![7-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

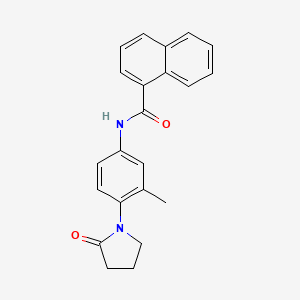

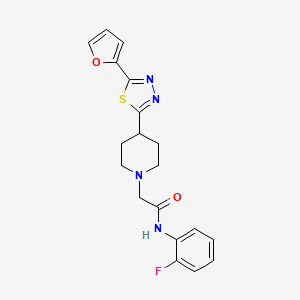

![N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2950303.png)

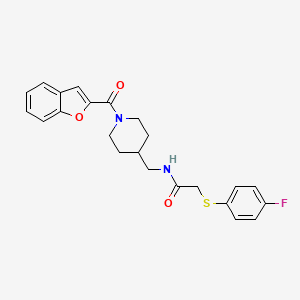

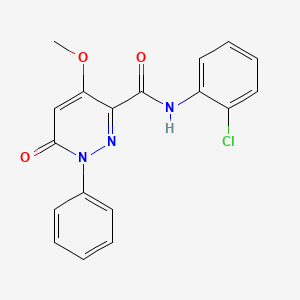

![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2950306.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2950315.png)